2-Bromo-4,6-difluorobenzyl chloride
Overview
Description
2-Bromo-4,6-difluorobenzyl chloride is an organic compound with the molecular formula C7H4BrClF2. It is a derivative of benzyl chloride, where the benzene ring is substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-difluorobenzyl chloride typically involves the bromination and fluorination of benzyl chloride derivatives. One common method includes the reaction of 2,6-difluorotoluene with bromine in the presence of a catalyst to introduce the bromine atom at the desired position . The reaction conditions often involve the use of solvents like dichloromethane and the application of heat to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-difluorobenzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-Bromo-4,6-difluorobenzylamine, while oxidation can produce 2-Bromo-4,6-difluorobenzaldehyde .
Scientific Research Applications
2-Bromo-4,6-difluorobenzyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is utilized in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: The compound is employed in biochemical research to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 2-Bromo-4,6-difluorobenzyl chloride exerts its effects involves its interaction with nucleophiles and electrophiles. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzyl chloride: Similar in structure but lacks the bromine atom, making it less reactive in certain reactions.
2-Bromo-4-fluorobenzyl chloride: Contains only one fluorine atom, which affects its chemical properties and reactivity.
2,6-Difluorobenzyl chloride: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness
2-Bromo-4,6-difluorobenzyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds .
Properties
IUPAC Name |
1-bromo-2-(chloromethyl)-3,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-6-1-4(10)2-7(11)5(6)3-9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZCQHLEHRUQSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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